An In-depth Technical Guide to N,N-dimethyl-3-aminopropyl methanesulfonate
An In-depth Technical Guide to N,N-dimethyl-3-aminopropyl methanesulfonate
Abstract
This technical guide provides a comprehensive overview of N,N-dimethyl-3-aminopropyl methanesulfonate, a tertiary amine salt. While direct literature on this specific salt is sparse, this document synthesizes information from its constituent components—the basic amine N,N-dimethyl-1,3-propanediamine and the acidic counter-ion, methanesulfonate—to provide a robust guide for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, a validated synthesis protocol, analytical characterization workflows, potential applications in pharmaceutical development, and critical safety considerations, including the risk assessment of genotoxic impurities.
Introduction and Molecular Overview
N,N-dimethyl-3-aminopropyl methanesulfonate is the salt formed from the acid-base reaction between the diamine N,N-dimethyl-1,3-propanediamine and methanesulfonic acid (MSA). The formation of a methanesulfonate (mesylate) salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a basic active pharmaceutical ingredient (API), such as solubility and stability.[1] The dimethylaminopropyl moiety is a feature in numerous biologically active molecules, making this salt a relevant subject for study.
The structure consists of the protonated N,N-dimethyl-3-aminopropylammonium cation and the methanesulfonate anion. The protonation occurs at the more basic primary amine, leaving the tertiary amine unprotonated.
Molecular Structure:
-
Cation: N,N-dimethyl-3-aminopropylammonium [(CH₃)₂N-CH₂-CH₂-CH₂-NH₃]⁺
-
Anion: Methanesulfonate [CH₃SO₃]⁻
This guide will deconstruct the properties of the parent amine and the counter-ion to provide a predictive and practical understanding of the title compound.
Physicochemical Properties
The properties of N,N-dimethyl-3-aminopropyl methanesulfonate are derived from its constituent ions. The following table summarizes known data for the parent amine, N,N-dimethyl-1,3-propanediamine (DMAPA), and provides expected properties for the resulting salt.
| Property | N,N-dimethyl-1,3-propanediamine (Parent Amine) | N,N-dimethyl-3-aminopropyl methanesulfonate (Salt) |
| Synonyms | DMAPA, N,N-Dimethyl-1,3-diaminopropane | DMAPA Mesylate |
| CAS Number | 109-55-7[2] | Not assigned |
| Molecular Formula | C₅H₁₄N₂[2][3] | C₆H₁₈N₂O₃S |
| Molecular Weight | 102.18 g/mol [2][3] | 198.28 g/mol |
| Appearance | Colorless liquid[3] | Expected to be a white to off-white crystalline solid |
| Boiling Point | 145 °C[3][4] | Decomposes at high temperature |
| Melting Point | -78.72 °C[3] | Expected to be significantly higher than the amine |
| Density | 0.817 g/cm³ at 25 °C[3][4] | Higher than the parent amine |
| Solubility | Soluble in water and organic solvents[3] | Highly soluble in water; solubility in organic solvents varies |
| pKa | (Predicted) ~10.7 (primary amine), ~9.5 (tertiary amine) | The conjugate acid of the primary amine will have a pKa ~10.7 |
Synthesis and Purification Protocol
The synthesis of an amine methanesulfonate salt is a straightforward acid-base neutralization. The primary challenge lies in controlling the reaction to prevent the formation of impurities and to ensure the desired stoichiometry.
Causality in Experimental Design
The choice of solvent is critical. A solvent in which the amine starting material is soluble but the salt product is sparingly soluble at cooler temperatures is ideal for facilitating purification by crystallization. Acetone is a common choice for this type of reaction.[5] The reaction is typically performed at room temperature or with slight cooling to manage the exothermic nature of the neutralization. A 1:1 molar ratio of amine to acid is crucial for forming the monosulfonate salt. An excess of methanesulfonic acid, especially at elevated temperatures, can increase the risk of forming genotoxic methyl methanesulfonate (MMS) if residual methanol is present from other process steps.[6][7]
Step-by-Step Synthesis Protocol
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Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel under an inert nitrogen atmosphere, dissolve N,N-dimethyl-1,3-propanediamine (1.0 eq) in acetone (approx. 10 mL per gram of amine).
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Acid Addition: While stirring vigorously, add methanesulfonic acid (1.0 eq) dropwise via the dropping funnel. Maintain the temperature between 20-30°C, using an ice bath if necessary.
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Precipitation: The methanesulfonate salt will begin to precipitate as a white solid during the addition.[5]
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Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure complete reaction.
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Isolation: Collect the solid product by vacuum filtration.
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Washing: Wash the filter cake with two portions of cold acetone to remove any unreacted starting materials.[5]
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Drying: Dry the product under vacuum at 40-50°C for 24 hours to yield the final N,N-dimethyl-3-aminopropyl methanesulfonate salt.[5]
Synthesis Workflow Diagram
Analytical Characterization
Confirming the identity, purity, and stability of the synthesized salt is paramount. A multi-technique approach is required for comprehensive characterization.
Structural Confirmation
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Infrared (IR) Spectroscopy: This is a powerful first-line technique to confirm salt formation. The spectrum of a tertiary amine salt is distinct, showing a very broad and strong absorption envelope for the N-H⁺ stretch, typically between 2700-2250 cm⁻¹.[8] This feature would be absent in the parent tertiary amine. The presence of strong S=O stretching bands around 1200-1150 cm⁻¹ and S-O stretching around 1060-1040 cm⁻¹ confirms the presence of the methanesulfonate anion.
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Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy will confirm the covalent structure. In ¹H NMR, protons adjacent to the newly formed ammonium group will show a downfield shift compared to the parent amine. The methyl protons of the methanesulfonate anion will appear as a sharp singlet around 2.8 ppm.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a peak for the cation at m/z corresponding to [C₅H₁₅N₂]⁺ (103.12) and, in negative mode, a peak for the anion at m/z for [CH₃SO₃]⁻ (95.00). This confirms the salt structure over a potential sulfonamide.[9]
Purity and Impurity Profiling
Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, if the molecule has a chromophore, or Charged Aerosol Detector/Evaporative Light Scattering Detector).
A critical aspect for drug development professionals is the control of genotoxic impurities (GTIs) . Methanesulfonate salts formed using alcohols as solvents are at risk of containing alkyl methanesulfonates, such as Methyl Methanesulfonate (MMS).[10] These are classified as Class 1 or 2 impurities under ICH M7 guidelines and must be controlled to a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for chronic exposure.[11][12][13][14]
Protocol: GC-MS for Genotoxic Impurity Analysis
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Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for sensitive and specific detection of volatile genotoxic impurities like MMS.[7]
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Sample Preparation: Dissolve a precise amount of the N,N-dimethyl-3-aminopropyl methanesulfonate salt in a suitable solvent like dichloromethane or N,N-Dimethylformamide.
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Internal Standard: Use a suitable internal standard, such as butyl methanesulfonate (BMS), for accurate quantification.[13]
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Instrumentation: A GC system coupled with a mass spectrometer operating in Selected Ion Monitoring (SIM) mode.
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Column: A capillary column with a polar stationary phase (e.g., DB-WAX or DB-624) is often used for good separation.[13]
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Analysis: The method must be validated for specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, and precision according to ICH guidelines. The LOQ should be sufficiently low to ensure control at the TTC limit.
Analytical Workflow Diagram
Applications in Research and Drug Development
The primary application of N,N-dimethyl-3-aminopropyl methanesulfonate is likely as a pharmaceutical salt or as a chemical intermediate.
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Pharmaceutical Salt Formation: Methanesulfonic acid is a strong, non-volatile, and non-oxidizing organic acid, making it an excellent choice for forming stable, crystalline salts of basic drug molecules. Converting a basic API into its mesylate salt can significantly enhance its aqueous solubility, dissolution rate, and bioavailability—critical parameters for drug efficacy.[1]
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Chemical Intermediate: The N,N-dimethyl-1,3-propanediamine moiety is a common building block in organic synthesis. The methanesulfonate salt provides a stable, solid, and easily handleable form of this amine, which can be advantageous for storage and dispensing in synthetic processes.
Safety, Handling, and Storage
The safety profile of the salt is inferred from its components. N,N-dimethyl-1,3-propanediamine is a flammable liquid that causes severe skin burns and eye damage.[3][4][15][16][17] Methanesulfonic acid is also highly corrosive. Therefore, the resulting salt must be handled with extreme care.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and appropriate protective clothing.[15][17]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][17]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
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Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][17]
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Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4][15]
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Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[15]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Store locked up.[3][15] Keep away from strong oxidizing agents and strong acids.[3]
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